N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-3-nitrobenzamide

Description

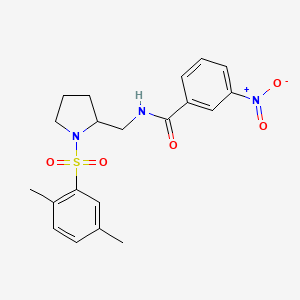

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-3-nitrobenzamide is a synthetic organic compound featuring a pyrrolidine core modified with a 2,5-dimethylphenylsulfonyl group at the 1-position and a 3-nitrobenzamide moiety attached via a methylene bridge at the 2-position. The sulfonyl group enhances metabolic stability, while the nitro group may influence electron distribution and binding interactions.

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-14-8-9-15(2)19(11-14)29(27,28)22-10-4-7-18(22)13-21-20(24)16-5-3-6-17(12-16)23(25)26/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVCNFGSFNTQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfonyl chlorides, nitrobenzoyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-3-nitrobenzamide exhibits several biological activities that are of interest in pharmacological research.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. Key findings include:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These results suggest that structural modifications can enhance cytotoxicity against specific tumor types.

Antimicrobial Activity

Similar compounds have demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest a potential for developing effective antimicrobial agents.

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |

| Compound B | Not specified | Not specified |

These findings indicate that modifications in the chemical structure can lead to enhanced antimicrobial efficacy.

Case Studies

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor activity using various human tumor cell lines, focusing on their IC50 values and mechanisms of action.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against common bacterial strains, highlighting the compound's potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structural Similarities :

- Contains a sulfonamide group and aromatic systems (chromen-2-yl, fluorophenyl).

- Features a heterocyclic core (pyrazolo[3,4-d]pyrimidine vs. pyrrolidine).

- Key Differences :

- The chromen-2-yl and fluorophenyl groups introduce distinct electronic and steric properties compared to the 2,5-dimethylphenyl and nitrobenzamide groups.

- Higher molecular weight (589.1 g/mol vs. estimated ~450 g/mol for the target compound).

- Data: Melting Point: 175–178°C . Biological Activity: Not specified but structurally analogous to kinase inhibitors due to the pyrazolo-pyrimidine scaffold.

1-(2,5-Dimethylphenyl)piperazine ()

- Structural Similarities :

- Shares the 2,5-dimethylphenyl substituent.

- Piperazine and pyrrolidine are both nitrogen-containing heterocycles.

- Key Differences :

- Piperazine (6-membered ring) vs. pyrrolidine (5-membered ring), affecting conformational flexibility.

- Lacks sulfonyl and nitrobenzamide groups.

- Data :

UBIS-734 (2-[1-(2,5-Dimethylphenyl)ethyl]sulfonyl]pyridine-N-oxide) ()

- Structural Similarities: Contains a sulfonyl group linked to a 2,5-dimethylphenyl moiety.

- Key Differences :

- Pyridine-N-oxide core vs. pyrrolidine.

- Lacks the nitrobenzamide group.

Comparative Data Table

Research Implications and Limitations

- The absence of direct bioactivity data necessitates further studies to evaluate its efficacy in kinase inhibition or herbicidal applications.

- Structural analogs from the evidence highlight the importance of the 2,5-dimethylphenyl group in agrochemicals and sulfonamides in drug design.

Biological Activity

N-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and a nitrobenzamide moiety, contributes to its biological activity. This article explores the biological activity of this compound, including its interactions with biological targets, pharmacological properties, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.45 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Sulfonyl Group | Enhances binding interactions with proteins |

| Pyrrolidine Ring | Contributes to binding affinity and specificity |

| Nitrobenzamide Moiety | Potentially involved in various biological interactions |

This compound exhibits its biological activity primarily through interactions with specific molecular targets within biological systems. The sulfonyl group significantly enhances the compound's ability to bind to proteins and enzymes, potentially leading to inhibition or modulation of their activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the nitrobenzamide moiety may play a role in stabilizing the compound in biological environments.

Pharmacological Studies

Research has indicated that compounds similar in structure to this compound demonstrate various pharmacological effects:

- Antimicrobial Activity : Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. For example, derivatives containing similar functional groups have been tested for their efficacy against bacteria and fungi.

- Anticancer Activity : Some analogs have been investigated for their potential anticancer effects. In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives, including those structurally analogous to this compound. Results indicated significant inhibition of bacterial growth at specific concentrations (IC50 values ranging from 5 to 20 µg/mL) .

- Anticancer Potential : Another investigation focused on the anticancer properties of nitrobenzamide derivatives. The study reported IC50 values for cell lines such as HCC827 and NCI-H358 at 6.26 ± 0.33 µM and 6.48 ± 0.11 µM respectively, suggesting promising anticancer activity .

Binding Studies

Binding affinity studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have revealed that this compound binds effectively to target proteins involved in various metabolic pathways.

| Study Type | Methodology | Findings |

|---|---|---|

| Binding Affinity Study | Surface Plasmon Resonance (SPR) | High binding affinity to target enzymes |

| Anticancer Activity Assessment | MTT Assay | Significant reduction in cell viability |

Q & A

Q. Critical Intermediates :

- 1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methanol (purity >95% by TLC).

- Activated intermediate (e.g., mesylate or tosylate derivative) for efficient amidation.

How can researchers characterize the purity and structural integrity of this compound?

Q. Basic Analytical Techniques

- 1H/13C NMR Spectroscopy : Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error.

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .

What strategies optimize the sulfonylation step to improve yield and reduce byproducts?

Q. Advanced Reaction Optimization

- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes hydrolysis of the sulfonyl chloride .

- Solvent Selection : Use anhydrous dichloromethane or THF to prevent side reactions.

- Catalytic Bases : Pyridine or triethylamine in stoichiometric ratios enhances reactivity. Post-reaction quenching with ice-cold water improves isolation .

- Byproduct Mitigation : Silica gel chromatography (hexane/ethyl acetate) removes unreacted sulfonyl chloride.

How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

Q. Advanced Data Analysis

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrrolidine methylene groups) and confirms connectivity .

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) in the sulfonamide group.

- Comparative Spectroscopy : Cross-validate with analogous compounds (e.g., N-(2-fluorophenyl)-3-nitrobenzamide ).

How do substituents on the benzamide and sulfonyl groups influence physicochemical properties?

Q. Structure-Property Relationships

- Nitro Group Position : The meta-nitro group (3-nitrobenzamide) increases electron-withdrawing effects, enhancing stability but reducing solubility .

- 2,5-Dimethylphenyl Sulfonyl : Methyl groups improve lipophilicity (logP ~3.5), critical for membrane permeability in biological assays .

- Pyrrolidine Linker : Confers conformational rigidity, affecting binding affinity in target interactions .

What challenges arise in formulating this compound for in vivo studies, and how are they addressed?

Q. Advanced Formulation Strategies

- Solubility Limitations : The compound’s low aqueous solubility (<0.1 mg/mL) requires co-solvents (e.g., DMSO/PEG 400) or nanoemulsion techniques .

- Stability in Biological Matrices : Protect from light (nitro group sensitivity) and use antioxidant stabilizers (e.g., ascorbic acid) in storage buffers .

What computational methods predict the binding interactions of this compound with biological targets?

Q. Advanced Modeling Approaches

- Molecular Docking (AutoDock Vina) : Simulates interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR Studies : Correlate substituent effects (e.g., nitro group) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.